Cas no 95-38-5 (1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro-)

95-38-5 structure
Productnaam:1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro-
CAS-nummer:95-38-5
MF:C22H42N2O
MW:350.581686496735
CID:805014
1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro-
- 1-ETHOXYL-2-OLEYL IMIDAZOLINE
- N-B-HYDROXYETHYL OLEYL IMIDAZOLINE
- 1-hydroxyethyl-2-heptadecenylglyoxalidine
- amine220
- nalcamineg-13
- oleylimidazoline
- UCL-5410
- 1-(2-hydroxyethyl)-2-(8-heptadecenyl)-2-imidazoline
- 1-(2-hydroxyethyl)-2-heptadecenyl-2-imidazoline
- 1-(2-hydroxyethyl)-2-n-heptadecenyl-2-imidazoline
- AMINE 220
- 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- (9CI)
- 2-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (ACI)
- 2-Imidazoline-1-ethanol, 2-(8-heptadecenyl)- (6CI, 7CI, 8CI)
- 2-(8-Heptadecenyl)-2-imidazoline-1-ethanol
- Amino O
- Nalcamine G 13
- NSC 231649
- UCL 5410
-
- Inchi: 1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3
- InChI-sleutel: WGTDLPBPQKAPMN-UHFFFAOYSA-N
- LACHT: OCCN1CCN=C1CCCCCCCC=CCCCCCCCC
Berekende eigenschappen
- Exacte massa: 350.329714g/mol
- Oppervlakte lading: 0
- XLogP3: 6.2
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 17
- Monoisotopische massa: 350.329714g/mol
- Monoisotopische massa: 350.329714g/mol
- Topologisch pooloppervlak: 35.8Ų
- Zware atoomtelling: 25
- Complexiteit: 352
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- Dichtheid: 0.9300
- Kookpunt: 484.54°C (rough estimate)
- Brekindex: 1.6300 (estimate)
- PSA: 35.83000
- LogboekP: 5.10380
1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 3267
- Verpakkingsgroep:II
- PackingGroup:II
- Gevaarklasse:8
1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro- Douanegegevens
- HS-CODE:2933290090
- Douanegegevens:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Aaron | AR005SN6-100g |
1h-imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- |
95-38-5 | 98% | 100g |
$87.00 | 2025-02-12 | |
Aaron | AR005SN6-500g |
1h-imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- |
95-38-5 | 98% | 500g |
$207.00 | 2025-02-12 |
1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro- Gerelateerde literatuur
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Martin M. Kimani,David Watts,Leigh A. Graham,Daniel Rabinovich,Glenn P. A. Yap,Julia L. Brumaghim Dalton Trans. 2015 44 16313
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2. The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanolWilliam Forster,Robert M. Laird J. Chem. Soc. Perkin Trans. 2 1991 1033
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Dipankar Panigrahi,Munmun Mondal,Rohit Gupta,Ganesan Mani RSC Adv. 2022 12 4510
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Hyun-Ouk Kim,Sang Hoon Lee,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B 2020 8 2476
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Anders Lennartson,Mikael H?kansson,Susan Jagner New J. Chem. 2007 31 344
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